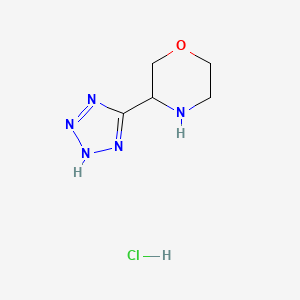3-(1H-tetrazol-5-yl)morpholine hydrochloride
CAS No.: 1820705-11-0
Cat. No.: VC2738078
Molecular Formula: C5H10ClN5O
Molecular Weight: 191.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1820705-11-0 |
|---|---|
| Molecular Formula | C5H10ClN5O |
| Molecular Weight | 191.62 g/mol |
| IUPAC Name | 3-(2H-tetrazol-5-yl)morpholine;hydrochloride |
| Standard InChI | InChI=1S/C5H9N5O.ClH/c1-2-11-3-4(6-1)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H |
| Standard InChI Key | GSIZDOLQPVPZLN-UHFFFAOYSA-N |
| SMILES | C1COCC(N1)C2=NNN=N2.Cl |
| Canonical SMILES | C1COCC(N1)C2=NNN=N2.Cl |
Introduction
Chemical Properties and Structure
3-(1H-tetrazol-5-yl)morpholine hydrochloride is characterized by specific chemical properties that define its behavior in various environments and reactions. Understanding these properties is essential for predicting its reactivity and potential applications.
Physical and Chemical Characteristics
The compound exists as a solid salt at standard conditions. As with many hydrochloride salts, it likely exhibits enhanced water solubility compared to its free base form. The tetrazole ring contributes to the compound's acidic properties, while the morpholine component provides a basic nitrogen atom. This combination results in a molecule with interesting acid-base behavior that can influence its interactions in biological systems.
Structural Information
The precise structural details of 3-(1H-tetrazol-5-yl)morpholine hydrochloride are summarized in Table 1, which presents key identifiers and molecular characteristics.
Table 1: Structural Information of 3-(1H-tetrazol-5-yl)morpholine hydrochloride
| Parameter | Value |
|---|---|
| CAS Number | 1820705-11-0 |
| Molecular Formula | C5H10ClN5O |
| Molecular Weight | 191.62 g/mol |
| IUPAC Name | 3-(2H-tetrazol-5-yl)morpholine;hydrochloride |
| Standard InChI | InChI=1S/C5H9N5O.ClH/c1-2-11-3-4(6-1)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H |
| Standard InChIKey | GSIZDOLQPVPZLN-UHFFFAOYSA-N |
| SMILES | C1COCC(N1)C2=NNN=N2.Cl |
| Canonical SMILES | C1COCC(N1)C2=NNN=N2.Cl |
Structural Features
The structure of 3-(1H-tetrazol-5-yl)morpholine hydrochloride combines two important heterocyclic motifs. The morpholine ring is a six-membered heterocycle containing an oxygen atom and a nitrogen atom at positions 1 and 4, respectively. This saturated heterocycle adopts a chair conformation similar to cyclohexane. The tetrazole component is a five-membered aromatic heterocycle containing four nitrogen atoms in sequence, creating a high electron density region within the molecule.
The connection between these two moieties occurs at the 3-position of the morpholine ring and the 5-position of the tetrazole ring. This specific arrangement influences the compound's three-dimensional structure and consequently its interactions with biological targets. The hydrochloride counterion forms an ionic bond with the basic nitrogen of the structure, typically the morpholine nitrogen due to its higher basicity compared to the tetrazole nitrogens.
Chemical Reactions
Understanding the chemical reactions of 3-(1H-tetrazol-5-yl)morpholine hydrochloride is crucial for exploring its potential applications and modifications. The compound's reactivity is influenced by both the tetrazole and morpholine components.
Reaction Types
3-(1H-tetrazol-5-yl)morpholine hydrochloride can participate in several types of chemical reactions based on its structural features:
-
Oxidation reactions: The compound can undergo oxidation with agents such as hydrogen peroxide or potassium permanganate, potentially affecting the morpholine ring structure.
-
Reduction reactions: Reducing agents like sodium borohydride can interact with various functional groups within the molecule.
-
Substitution reactions: Both the morpholine and tetrazole moieties can participate in nucleophilic and electrophilic substitution reactions.
-
Acid-base reactions: The tetrazole group can act as an acid, and the morpholine nitrogen can function as a base, allowing for various acid-base interactions.
-
Coordination chemistry: The nitrogen atoms in both the tetrazole and morpholine components can coordinate with metal ions, potentially forming complexes.
Tetrazole-Specific Reactions
The tetrazole component of the molecule deserves special attention due to its unique reactivity. Tetrazoles can undergo:
-
N-alkylation: The acidic NH of the tetrazole can be deprotonated and subsequently alkylated to produce N-substituted derivatives.
-
Ring transformations: Under specific conditions, tetrazole rings can be converted to other heterocyclic systems.
-
Metal complexation: Tetrazoles are known to form stable complexes with various metal ions, a property exploited in coordination chemistry.
-
Bioconjugation: The tetrazole group can participate in click chemistry and bioconjugation reactions under specific conditions.
Morpholine-Related Reactions
The morpholine component contributes its own set of chemical reactions:
-
N-acylation: The secondary amine of morpholine can undergo acylation reactions with acyl chlorides or anhydrides.
-
Oxidation at the α-position: The carbon atoms adjacent to the nitrogen can be oxidized under appropriate conditions.
-
Ring-opening reactions: Under harsh conditions, the morpholine ring may undergo opening reactions.
Applications and Biological Activity
The combination of tetrazole and morpholine structures in 3-(1H-tetrazol-5-yl)morpholine hydrochloride suggests potential applications across several domains, particularly in medicinal chemistry and pharmaceutical development.
Medicinal Chemistry Applications
Tetrazole-containing compounds, including those with morpholine components, have demonstrated significance in medicinal chemistry for several reasons:
-
Bioisosterism: Tetrazoles function as bioisosteres for carboxylic acids, offering similar acidic properties but enhanced metabolic stability. This property is valuable in drug design where metabolic vulnerability of carboxylic acids is a concern.
-
Enhanced Pharmacokinetics: The incorporation of morpholine can improve solubility and pharmacokinetic properties of drug candidates.
-
Target Binding: The unique electronic distribution in tetrazole rings can facilitate interactions with various biological targets through hydrogen bonding and other non-covalent interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume